N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHAZNAYZVBYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide Intermediate
- The azide intermediate can be prepared by reacting 3,5-dimethoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
-
Step 2: Cycloaddition Reaction
- The azide intermediate is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
-
Step 3: Formation of Carboxamide
- The resulting triazole compound is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has highlighted the potential of N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide as a scaffold for developing anticancer agents. The compound's structure allows for modifications that can enhance its potency against various cancer cell lines. For instance, derivatives of triazoles have shown selective inhibition of c-Met kinases, which are implicated in tumor growth and metastasis. A notable study reported that specific derivatives exhibited IC50 values in the low nanomolar range against c-Met kinases, indicating strong anticancer potential .
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| PF-04217903 | 0.005 | c-Met |
| Compound X | 0.020 | c-Met |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of synthesized derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study found that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like penicillin and ampicillin .
| Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 8 | Staphylococcus aureus |
| Triazole B | 16 | Pseudomonas aeruginosa |
Agricultural Applications
Pesticidal Activity
this compound has been explored as a potential pesticide due to its ability to inhibit specific enzymes in pests. Studies have indicated that compounds within this class can effectively disrupt metabolic pathways in insects, leading to increased mortality rates. For instance, a derivative was shown to outperform traditional pesticides in laboratory settings .
| Compound | Mortality Rate (%) | Insect Species |
|---|---|---|
| Compound Y | 95 | Aphid spp. |
| Compound Z | 90 | Thrips spp. |
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a functional monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has been shown to improve the thermal degradation temperature significantly compared to non-functionalized polymers .
| Polymer Type | Thermal Stability (°C) |
|---|---|
| Standard Polymer | 250 |
| Triazole-Functionalized Polymer | 320 |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Cui et al. focused on synthesizing various derivatives of this compound to evaluate their anticancer efficacy against different cancer cell lines. The research showed that modifications at the phenyl ring significantly influenced the compounds' potency against breast cancer cells.
Case Study 2: Antibacterial Activity
In another study published in MDPI journals, researchers synthesized a series of triazole derivatives and assessed their antibacterial activity against common pathogens. The results indicated that certain derivatives had a higher potency than traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the 3,5-dimethoxyphenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 248.24 g/mol
- CAS Number : 1486781-33-2
The compound features a triazole ring and a 3,5-dimethoxyphenyl group, which contribute to its unique chemical and biological properties. The synthesis typically involves "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often facilitated by copper(I) catalysts .
This compound exerts its biological effects primarily through enzyme inhibition. It can bind to the active sites of various enzymes, disrupting their normal function and influencing metabolic pathways. The presence of the dimethoxyphenyl group enhances its binding affinity to specific targets .
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties:
- Thymidylate Synthase Inhibition : Compounds with triazole structures have been shown to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. For instance, related compounds have demonstrated IC values as low as 1.95 µM against TS .
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| Compound 9 | 1.95 | Thymidylate Synthase |
| Pemetrexed | 7.26 | Thymidylate Synthase |
This inhibition leads to apoptosis in cancer cells and has been explored for potential therapeutic applications in various cancers.
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Inhibition of Bacterial Growth : Similar triazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/ml) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin |
| Escherichia coli | 4 | Chloromycin |
Case Studies
Several studies have evaluated the biological activity of triazole derivatives:
- Antiproliferative Studies : A study synthesized various triazole derivatives and assessed their antiproliferative effects on cancer cell lines such as MCF-7 and HCT-116. The results indicated that certain derivatives exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research on triazole compounds demonstrated their potential as antimicrobial agents against resistant strains of bacteria. The incorporation of different substituents on the triazole ring was found to enhance antibacterial activity significantly .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step protocols such as:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole intermediate and 3,5-dimethoxyaniline.
- Critical parameters include solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading. For example, higher Cu(I) concentrations accelerate triazole formation but may increase byproduct formation .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | 60-85% | ≥90% |
| Amide Coupling | EDC, HOBt, DMF, rt | 70-92% | ≥95% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural and functional groups in this compound?
- Methodology :
- NMR : ¹H/¹³C NMR for verifying methoxy groups (δ 3.7–3.9 ppm) and triazole protons (δ 7.8–8.2 ppm).
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 303.10).
- HPLC-PDA : Purity analysis using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT, molecular docking) optimize synthesis pathways and predict biological interactions?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and identify low-energy pathways for triazole formation .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., kinases), guiding structural modifications for enhanced activity .
- Case Study : DFT simulations revealed that electron-withdrawing substituents on the triazole ring stabilize transition states, reducing activation energy by 12–15% .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodology :
- Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to minimize variability.
- Metabolic Profiling : LC-MS/MS to assess compound stability in physiological matrices (e.g., plasma, liver microsomes).
- Dose-Response Modeling : Use Hill equations to correlate in vitro IC₅₀ with in vivo efficacy thresholds .
Q. How to design experiments to elucidate reaction mechanisms involving the triazole-carboxamide core under catalytic vs. non-catalytic conditions?
- Methodology :
- Isotopic Labeling : ¹⁵N-labeled azides track regioselectivity in triazole formation.
- Kinetic Studies : Stopped-flow spectroscopy monitors intermediate species (e.g., nitrene radicals).
- In Situ FTIR : Identifies transient intermediates during amide bond formation .
Q. What advanced reactor designs (e.g., flow reactors, membrane systems) improve scalability and efficiency in multi-step synthesis?
- Methodology :
- Continuous Flow Systems : Tubular reactors with immobilized Cu(I) catalysts enable high-throughput triazole synthesis (residence time: 2–5 min; yield: 89%) .
- Membrane Separation : Nanofiltration membranes (MWCO 300 Da) isolate intermediates, reducing purification steps .
Q. How do structural modifications (e.g., substituent variation on the dimethoxyphenyl group) influence pharmacokinetic properties like solubility and metabolic stability?
- Methodology :
- QSAR Modeling : Correlate LogP values (2.1–3.5) with aqueous solubility (2–8 mg/mL).
- CYP450 Inhibition Assays : Human liver microsomes assess metabolic stability (t₁/₂ range: 45–120 min).
- Permeability Studies : Caco-2 cell monolayers predict intestinal absorption (Papp: 1.5–3.0 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
